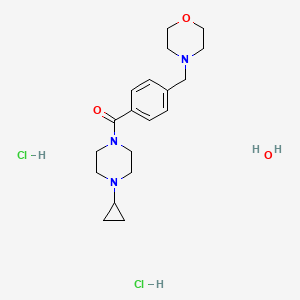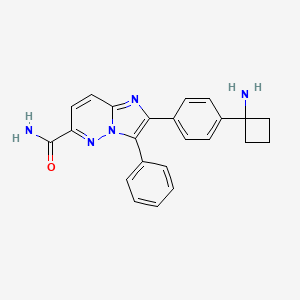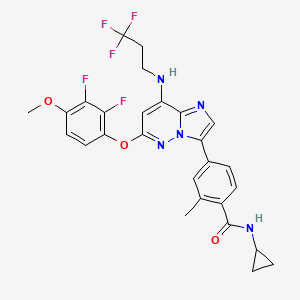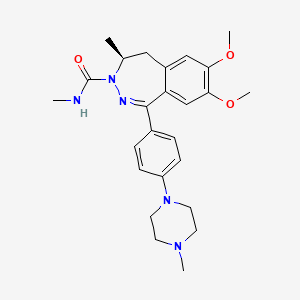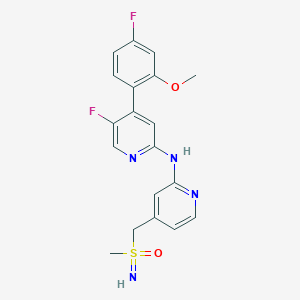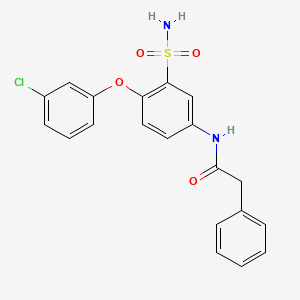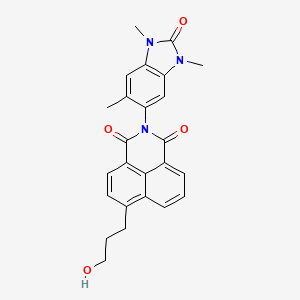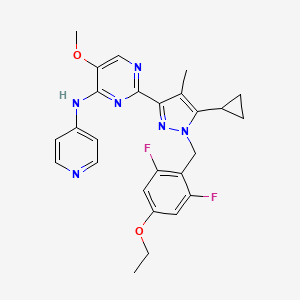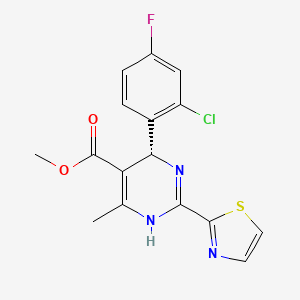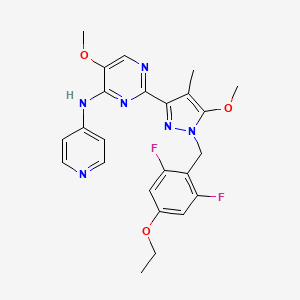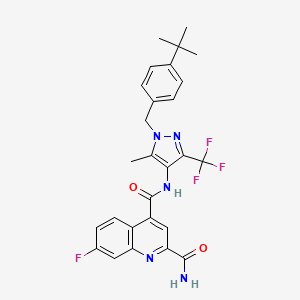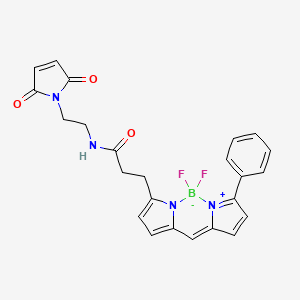
BDP R6G maleimide
概要
説明
BDP R6G maleimide is a borondipyrromethene fluorophore whose absorption and emission spectra match those of rhodamine 6G dye . This compound is a thiol-reactive dye that interacts with thiol groups to create thioester bonds . It is commonly used for sulfhydryl labeling of cysteine residues in proteins, offering more site-specific labeling than the NHS ester of the amine group .
準備方法
Synthetic Routes and Reaction Conditions
BDP R6G maleimide is synthesized through a series of chemical reactions involving borondipyrromethene and maleimide derivatives . The synthesis typically involves the following steps:
Formation of Borondipyrromethene Core: The borondipyrromethene core is synthesized by reacting pyrrole with a boron-containing reagent under controlled conditions.
Attachment of Maleimide Group: The maleimide group is then attached to the borondipyrromethene core through a nucleophilic substitution reaction, forming the final this compound compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes:
Large-Scale Synthesis: The borondipyrromethene core and maleimide derivatives are synthesized in large quantities using industrial-grade reagents and equipment.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.
化学反応の分析
Types of Reactions
BDP R6G maleimide undergoes several types of chemical reactions, including:
Thiol-Maleimide Reaction: This is the primary reaction where this compound reacts with thiol groups to form thioester bonds.
Substitution Reactions: The maleimide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Thiol-Maleimide Reaction: Common reagents include thiol-containing compounds such as cysteine residues in proteins.
Substitution Reactions: Reagents include nucleophiles such as amines and alcohols.
Major Products Formed
Thiol-Maleimide Reaction: The major product is a thioester bond formed between the maleimide group and the thiol group.
Substitution Reactions: The major products are substituted borondipyrromethene derivatives.
科学的研究の応用
BDP R6G maleimide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye for labeling and tracking chemical reactions.
Biology: Employed in the labeling of proteins and other biomolecules for imaging and tracking purposes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
作用機序
BDP R6G maleimide exerts its effects through the formation of thioester bonds with thiol groups. The maleimide group is highly reactive towards thiols, allowing for site-specific labeling of cysteine residues in proteins . This interaction is facilitated by the electrophilic nature of the maleimide group, which readily reacts with the nucleophilic thiol groups .
類似化合物との比較
Similar Compounds
BDP 630/650 maleimide: A thiol-reactive borondipyrromethene dye tuned to match the far-red channel of Cyanine5 fluorophore.
BDP R6G hydrazide: A borondipyrromethene dye with absorption and emission spectra similar to R6G, but it is a carbonyl-reactive compound.
Uniqueness
BDP R6G maleimide is unique due to its high fluorescence quantum yield and its ability to form stable thioester bonds with thiol groups. This makes it highly suitable for site-specific labeling of proteins and other biomolecules, providing more precise and reliable results compared to other labeling methods .
特性
IUPAC Name |
3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BF2N4O3/c26-25(27)30-18(9-11-22(32)28-14-15-29-23(33)12-13-24(29)34)6-7-19(30)16-20-8-10-21(31(20)25)17-4-2-1-3-5-17/h1-8,10,12-13,16H,9,11,14-15H2,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPWTKROCLEQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCN3C(=O)C=CC3=O)C=C4[N+]1=C(C=C4)C5=CC=CC=C5)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BF2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


